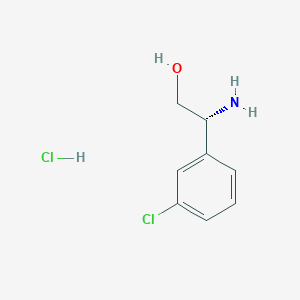

(R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(3-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYBZIBCNZGNDV-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245623-78-2 | |

| Record name | Benzeneethanol, β-amino-3-chloro-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245623-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method includes the reduction of 3-chlorophenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, ensuring the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced further to form amines or other derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted phenyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

(R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride serves as a valuable chiral building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: Used as an intermediate in drug development, particularly for compounds targeting neurological disorders.

- Organic Reactions: Participates in various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and as a substrate in enzyme-catalyzed reactions. Notable applications include:

- Neuropharmacology: Investigated for its potential interactions with neurotransmitter systems, particularly serotonin receptors.

- Antioxidant Activity: Exhibits significant antioxidant properties, which can protect against oxidative stress in cellular models.

Medicine

The pharmacological potential of this compound is notable:

- Neurological Disorders: Shows promise in treating conditions such as depression and anxiety through modulation of neurotransmitter activity.

- Anticoagulant Activity: Some studies suggest potential use in managing thrombotic conditions due to its structural similarity to known anticoagulants.

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Activity Type | IC50 Values (µM) | Notes |

|---|---|---|---|

| (R)-2-Amino-2-(3-chlorophenyl)ethanol | AChE Inhibition | 10.4 | Moderate inhibition against acetylcholinesterase |

| (S)-2-Amino-2-(3-chlorophenyl)ethanol | Antioxidant | 19.2 | Exhibits significant antioxidant activity |

| 1-(3-Chlorophenyl)ethanol | Anticoagulant | Not specified | Potential effects on coagulation |

Case Study 1: Antioxidant Effects

A study conducted on various amino alcohols demonstrated that this compound effectively scavenged free radicals, outperforming standard antioxidants like curcumin. This suggests its role in protecting against oxidative damage, making it a candidate for further exploration in therapeutic applications related to oxidative stress.

Case Study 2: Neuropharmacological Research

Research focusing on the interaction of this compound with serotonin receptors revealed its potential to influence mood and cognitive functions. This opens avenues for developing treatments for psychiatric disorders.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs differing in substituents, stereochemistry, or functional groups. Key differences in physicochemical properties, synthesis, and applications are highlighted.

Substituent Variations on the Aromatic Ring

Chlorine vs. Other Halogens

Key Findings :

- Chlorine : Enhances lipophilicity and steric bulk, favoring hydrophobic interactions in drug-receptor binding .

- Fluorine : Reduces metabolic degradation due to strong C-F bonds, improving pharmacokinetics .

- Trifluoromethyl (CF₃) : Increases electron-withdrawing effects and may enhance blood-brain barrier penetration .

Stereochemical Variations

Key Findings :

Functional Group Modifications

Ethanol vs. Acetic Acid Derivatives

Key Findings :

- Ethanol derivatives are more polar, aiding solubility in aqueous systems, whereas acetic acid derivatives introduce acidity, enabling salt formation and ionic interactions .

Heterocyclic vs. Aromatic Systems

Key Findings :

Biological Activity

(R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride, a chiral amino alcohol, has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological pathways, influencing pharmacological effects through specific receptor binding and enzyme modulation.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Amino Group : Facilitates hydrogen bonding with biological macromolecules.

- Chlorophenyl Moiety : Enhances hydrophobic interactions, critical for receptor binding.

This compound exhibits significant interactions with neurotransmitter systems, particularly serotonin receptors, which may influence mood and cognitive functions. Its ability to modulate enzyme activity suggests potential applications in neuropharmacology and anti-inflammatory therapies.

Pharmacological Implications

Research indicates that this compound may serve as a valuable intermediate in synthesizing pharmaceuticals due to its structural features that allow effective engagement with biological targets. The following table summarizes the biological activities and potential therapeutic implications:

| Biological Activity | Potential Therapeutic Applications |

|---|---|

| Interaction with neurotransmitter systems | Treatment of psychiatric disorders |

| Modulation of enzyme activity | Anti-inflammatory drug development |

| Binding affinity to receptors | Neuropharmacological research |

Study 1: Interaction Studies

A study highlighted the binding affinities of (R)-2-Amino-2-(3-chlorophenyl)ethanol with various receptors. The presence of the amino group was found to enhance hydrogen bond formation, while the chlorophenyl group contributed to hydrophobic interactions. These characteristics are essential for understanding its pharmacodynamics and therapeutic effects.

Study 2: Structural Activity Relationship (SAR)

Research on structural analogs indicated that modifications in the amino acid structure could significantly alter biological activity. For instance, certain substitutions on the chlorophenyl moiety were shown to enhance receptor affinity, leading to increased potency in neuropharmacological assays .

Study 3: Synthesis and Biological Evaluation

Another investigation focused on the synthesis of (R)-2-Amino-2-(3-chlorophenyl)ethanol derivatives, assessing their biological activities. Results demonstrated that specific structural features correlate with enhanced activity against targeted enzymes, suggesting a pathway for developing more effective therapeutic agents .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include δ 4.20–4.50 ppm (CH-OH), δ 3.60–3.80 ppm (NH₂), and aromatic protons at δ 7.20–7.50 ppm .

- IR spectroscopy : O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .

- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 235.1 (C₈H₁₁Cl₂NO⁺) .

What role do substituents on the phenyl ring (e.g., 3-chloro vs. other positions) play in the reactivity and stability of this compound?

Q. Advanced Research Focus

- Electronic effects : The 3-chloro group withdraws electron density, stabilizing intermediates during nucleophilic substitution but reducing solubility in polar solvents .

- Steric hindrance : Para-substituents (e.g., CF₃) increase steric bulk, slowing reaction rates in asymmetric reductions compared to meta-chloro derivatives .

- Stability : 3-Chloro derivatives exhibit higher thermal stability (decomposition >200°C) than ortho-substituted analogs due to reduced intramolecular strain .

What are the recommended storage conditions to maintain the stability of this compound?

Q. Basic Research Focus

- Hygroscopicity : Store in sealed containers with desiccants (silica gel) under nitrogen .

- Temperature : –20°C for long-term storage; avoid freeze-thaw cycles to prevent hydrolysis .

- Light sensitivity : Amber vials to block UV-induced degradation .

How can computational chemistry aid in predicting reaction pathways and stereochemical outcomes for this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Simulate transition states to predict enantioselectivity in catalytic reductions (e.g., B3LYP/6-31G* level) .

- Molecular docking : Screen ADH enzyme active sites for substrate binding affinity and stereochemical preference .

- Solvent modeling : COSMO-RS calculations optimize solvent systems (e.g., ethanol/water ratios) for crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.